

Application Note: Seahorse XF Analysis of Metabolic Changes with Mrl24 Treatment

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Compound of Interest

Compound Name: Mrl24

Cat. No.: B15579675

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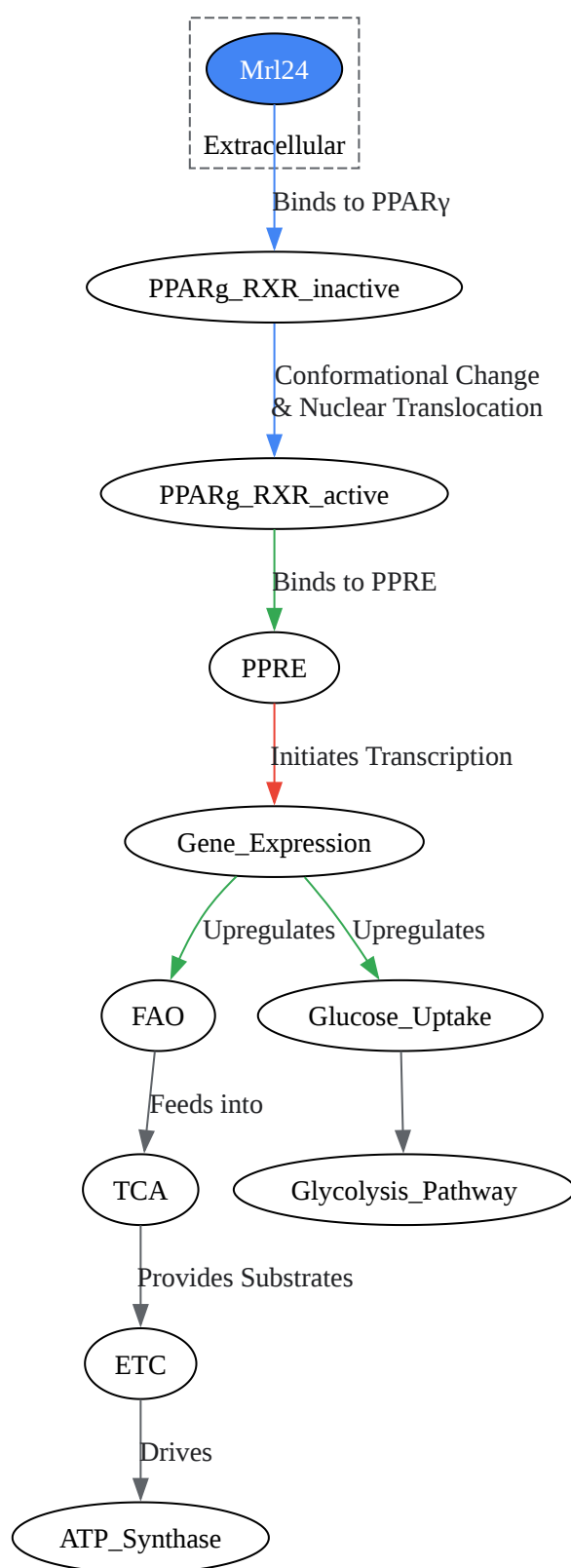
Audience: Researchers, scientists, and drug development professionals.

Introduction

Mrl24 is a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a nuclear receptor that plays a crucial role in the regulation of adipogenesis, fatty acid metabolism, and insulin sensitivity.[1][2] As a therapeutic target, modulation of PPAR γ activity has been a key strategy in the development of treatments for type 2 diabetes.[1] Unlike full agonists, partial agonists like **Mrl24** are designed to elicit a more selective and potentially safer therapeutic response, for instance, by providing insulin-sensitizing effects with a reduced risk of weight gain.[1]

The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic responses of live cells in real-time.[3][4][5] By measuring the two major energy-producing pathways—mitochondrial respiration and glycolysis—the Seahorse XF Analyzer provides a functional view of cellular bioenergetics.[5][6] This application note provides detailed protocols for using the Seahorse XF Cell Mito Stress Test and the Seahorse XF ATP Rate Assay to characterize the metabolic changes induced by **Mrl24** treatment in a relevant cell model.

Signaling Pathway



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Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.^[7]

Materials:

- Seahorse XF Cell Culture Microplates
- Cell line of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
- Cell culture medium
- **Mrl24** compound
- Seahorse XF Calibrant
- Seahorse XF DMEM or XF RPMI Assay Medium
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

Procedure:

- Cell Seeding:
 - The day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.
 - Incubate overnight in a CO₂ incubator at 37°C.
- **Mrl24** Treatment:
 - On the day of the assay, treat the cells with the desired concentrations of **Mrl24** (and a vehicle control) for the specified duration (e.g., 24 hours).
- Sensor Cartridge Hydration:

- Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[8]
- Assay Medium Preparation:
 - Warm the Seahorse XF assay medium to 37°C and supplement with substrates such as glucose, pyruvate, and glutamine as required for your cell type.
 - Adjust the pH to 7.4.
- Cell Plate Preparation:
 - Remove the cell culture plate from the incubator.
 - Wash the cells twice with the pre-warmed Seahorse XF assay medium.
 - Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.[9]
- Loading the Seahorse XF Analyzer:
 - Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.
 - Calibrate the Seahorse XF Analyzer.
 - Once calibration is complete, replace the calibrant plate with the cell culture plate and start the assay.
- Data Acquisition:
 - The instrument will measure the basal Oxygen Consumption Rate (OCR) before sequentially injecting the inhibitors and measuring the OCR after each injection.[10]

Protocol 2: Seahorse XF ATP Rate Assay

This assay quantifies the rate of ATP production from both mitochondrial respiration (mitoATP) and glycolysis (glycoATP) in real-time.[11]

Materials:

- Seahorse XF Cell Culture Microplates
- Cell line of interest
- Cell culture medium
- **Mrl24** compound
- Seahorse XF Calibrant
- Seahorse XF DMEM or XF RPMI Assay Medium
- Seahorse XF ATP Rate Assay Kit (containing Oligomycin and Rotenone/Antimycin A)

Procedure:

- Cell Seeding and **Mrl24** Treatment:
 - Follow steps 1 and 2 from the Mito Stress Test protocol.
- Sensor Cartridge Hydration:
 - Follow step 3 from the Mito Stress Test protocol.
- Assay Medium Preparation:
 - Follow step 4 from the Mito Stress Test protocol.
- Cell Plate Preparation:
 - Follow step 5 from the Mito Stress Test protocol.
- Loading the Seahorse XF Analyzer:
 - Load the hydrated sensor cartridge with the ATP Rate Assay compounds (Oligomycin and Rotenone/Antimycin A) into the appropriate injection ports.

- Calibrate the Seahorse XF Analyzer.
- Replace the calibrant plate with the cell culture plate and initiate the assay.
- Data Acquisition:
 - The instrument will measure basal OCR and Extracellular Acidification Rate (ECAR).
 - Following sequential injections of oligomycin and rotenone/antimycin A, the software will calculate the mitoATP and glycoATP production rates.[\[11\]](#)

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of **Mrl24** treatment on cellular metabolism.

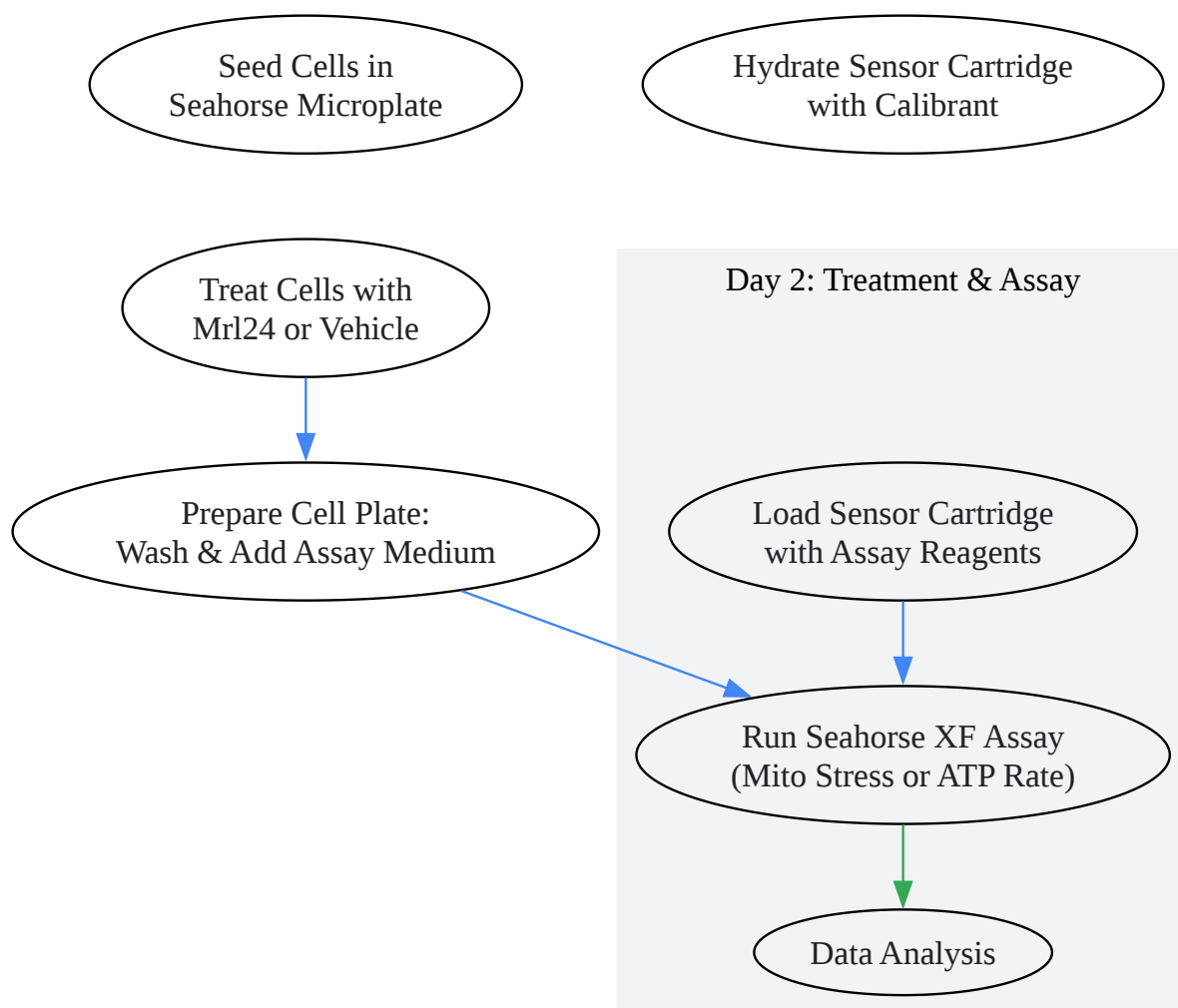
Table 1: Hypothetical Effects of **Mrl24** on Mitochondrial Respiration (Mito Stress Test)

| Parameter | Vehicle Control | Mrl24 (1 μ M) | Mrl24 (10 μ M) |
|-----------------------------------|-----------------|-------------------|--------------------|
| Basal Respiration (pmol/min) | 100 \pm 5 | 120 \pm 6 | 145 \pm 8 |
| ATP-Linked Respiration (pmol/min) | 75 \pm 4 | 90 \pm 5 | 110 \pm 6 |
| Maximal Respiration (pmol/min) | 200 \pm 10 | 250 \pm 12 | 300 \pm 15 |
| Spare Respiratory Capacity (%) | 100 \pm 7 | 130 \pm 8 | 155 \pm 9 |
| Proton Leak (pmol/min) | 25 \pm 2 | 30 \pm 3 | 35 \pm 3 |

Table 2: Hypothetical Effects of **Mrl24** on ATP Production Rates (ATP Rate Assay)

| Parameter | Vehicle Control | Mrl24 (1 μ M) | Mrl24 (10 μ M) |
|--------------------------------------|-----------------|-------------------|--------------------|
| mitoATP Production Rate (pmol/min) | 60 \pm 3 | 75 \pm 4 | 90 \pm 5 |
| glycoATP Production Rate (pmol/min) | 40 \pm 2 | 35 \pm 2 | 30 \pm 2 |
| Total ATP Production Rate (pmol/min) | 100 \pm 5 | 110 \pm 6 | 120 \pm 7 |

Visualization



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